molecular formula C10H15Cl2FN2 B2583410 3-Fluoro-5-(piperidin-3-yl)pyridine dihydrochloride CAS No. 1260864-37-6

3-Fluoro-5-(piperidin-3-yl)pyridine dihydrochloride

Cat. No.: B2583410
CAS No.: 1260864-37-6
M. Wt: 253.14
InChI Key: VOVNBTGBXGKPDM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(piperidin-3-yl)pyridine dihydrochloride typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Piperidine Moiety: The piperidine ring is attached to the pyridine ring through nucleophilic substitution reactions, often using piperidine or its derivatives as nucleophiles.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(piperidin-3-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the piperidine moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce piperidine derivatives with altered functional groups .

Scientific Research Applications

3-Fluoro-5-(piperidin-3-yl)pyridine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(piperidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The piperidine moiety contributes to the compound’s binding affinity and selectivity towards certain receptors and enzymes .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-(piperidin-4-yl)pyridine dihydrochloride: Similar structure but with the piperidine ring attached at a different position.

    3-Fluoro-4-pyridineboronic acid pinacol ester: Contains a boronic acid ester group instead of the piperidine moiety.

    ®-3-Fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride: Features a pyrrolidine ring instead of a piperidine ring.

Uniqueness

3-Fluoro-5-(piperidin-3-yl)pyridine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the fluorinated pyridine ring and the piperidine moiety makes it a versatile compound for various research applications .

Properties

IUPAC Name

3-fluoro-5-piperidin-3-ylpyridine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2.2ClH/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8;;/h4,6-8,12H,1-3,5H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVNBTGBXGKPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC(=CN=C2)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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